molecular formula C23H20FN3O3S B6583156 N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252855-84-7

N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6583156
CAS No.: 1252855-84-7
M. Wt: 437.5 g/mol
InChI Key: WKOVSXMAYGWNIY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets like kinases and enzymes . Key structural attributes include:

  • 3-[(2-Fluorophenyl)methyl] substitution: The 2-fluorobenzyl group at position 3 introduces lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-14-7-8-18(15(2)11-14)25-20(28)13-26-19-9-10-31-21(19)22(29)27(23(26)30)12-16-5-3-4-6-17(16)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOVSXMAYGWNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H21FN4O3
  • Molecular Weight : 432.4 g/mol
  • CAS Number : 921799-94-2
  • IUPAC Name : N-(2,4-dimethylphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-1-yl]acetamide

The biological activity of this compound primarily involves its interaction with specific cellular targets. Preliminary studies suggest that it may inhibit certain enzymes or pathways associated with cancer cell proliferation and infection resistance.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : In a study published in ResearchGate, a library of compounds was screened against multicellular spheroids to identify novel anticancer agents. The results indicated that certain derivatives showed potent activity against various cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Related compounds have demonstrated efficacy against resistant strains of bacteria and fungi:

CompoundTarget OrganismMIC (µg/mL)
Compound AS. aureus1
Compound BE. faecium2
Compound CC. auris< 16

These findings suggest that modifications in the molecular structure can significantly enhance antimicrobial activity .

Case Studies and Research Findings

  • Anticancer Screening : A comprehensive screening of drug libraries revealed that compounds structurally related to N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-... possess notable anticancer properties. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Efficacy : In vitro tests showed that certain derivatives exhibited broad-spectrum activity against drug-resistant strains of bacteria and fungi. The introduction of specific substituents improved the minimum inhibitory concentration (MIC) values significantly .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C23H20FN5O3
  • CAS Number : 1252855-84-7
  • IUPAC Name : N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
  • SMILES Notation : Cc(cc1)cc(C)c1NC(CN(c1c(C(N2Cc(cc3)ccc3F)=O)nccn1)C2=O)=O

The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of the fluorophenyl group may enhance its pharmacological profile through improved binding affinity and selectivity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potential anticancer activity. The thienopyrimidine scaffold is recognized for its ability to inhibit various cancer cell lines by interfering with critical signaling pathways associated with tumor growth and metastasis. For instance:

  • Mechanism of Action : The compound may inhibit enzymes involved in DNA replication and repair processes.
  • Case Study : A study demonstrated that related thienopyrimidine derivatives showed significant cytotoxic effects against breast and lung cancer cell lines .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. Similar compounds have been investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism of Action : The compound may exert its neuroprotective effects by modulating oxidative stress and inflammatory responses in neuronal cells.
  • Case Study : In vitro studies indicated that thienopyrimidine derivatives could reduce amyloid-beta toxicity in neuronal cultures .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Compounds with similar structures have shown efficacy against various bacterial strains.

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
  • Case Study : A series of thienopyrimidine derivatives were evaluated for their antibacterial activity against resistant strains of Staphylococcus aureus .

Pharmaceutical Formulations

The unique chemical structure of this compound makes it a candidate for formulation into various dosage forms such as tablets and injectables. Its solubility and stability can be optimized through formulation strategies.

Given its diverse biological activities, this compound can be utilized in high-throughput screening assays to identify new therapeutic agents targeting cancer or neurodegenerative diseases.

Lead Compound Development

The compound serves as a lead structure for the development of novel analogs with improved potency and selectivity. Medicinal chemists can modify functional groups to enhance pharmacokinetic properties while maintaining biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name / ID (Evidence) Core Structure Substituents Biological Activity Key Differences vs. Target Compound
2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide Tetrahydropyrimidine 2-Fluorobenzyl, acetylaminophenyl Not reported Saturated pyrimidine ring; amino group at position 6
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidine Dichlorophenyl, methyl-thio Analgesic, antibacterial Thioether linkage; lacks thieno-fused ring
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidine Difluorophenyl, ethyl-methyl Not reported Positional isomer of thieno core; thioether substituent
MEK Inhibitor (N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide) Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodophenyl Anticancer (MEK inhibition) Larger polycyclic core; iodine substituent

Physicochemical Properties

Property Target Compound 2,3-Dichlorophenyl Analogue Thieno[2,3-d]pyrimidine Isomer
Molecular Weight ~450 g/mol (estimated) 344.21 g/mol ~420 g/mol (estimated)
Melting Point Not reported 230°C Not reported
Lipophilicity (LogP) High (due to dimethylphenyl) Moderate (Cl substituents) High (difluorophenyl + ethyl group)

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : The 2-fluorobenzyl group in the target compound and enhances metabolic stability and target affinity via C-F bond inertness.
  • Acetamide Side Chain : N-Arylacetamide moieties (e.g., ) are critical for hydrogen bonding with enzyme active sites. Bulkier groups (e.g., 2,4-dimethylphenyl) may reduce off-target interactions.
  • Core Modifications: Thieno[3,2-d]pyrimidines exhibit better π-π stacking than pyrido[4,3-d]pyrimidines , but positional isomerism (e.g., thieno[2,3-d] vs. [3,2-d]) alters electronic distribution and solubility .

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